molecular formula C15H10Cl2IN B14371019 9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole CAS No. 90279-57-5

9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole

Cat. No.: B14371019
CAS No.: 90279-57-5
M. Wt: 402.1 g/mol
InChI Key: GHKVZIPSJBXZEU-UHFFFAOYSA-N
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Description

9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole is a synthetic organic compound that features a carbazole core substituted with a 2,2-dichlorocyclopropyl group and an iodine atom. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole typically involves multiple steps. One common approach is the cyclopropanation of carbazole derivatives using dichlorocarbene intermediates. The reaction conditions often include the use of chloroform and a strong base such as potassium tert-butoxide or aqueous sodium hydroxide to generate dichlorocarbene, which then reacts with the carbazole core .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of phase transfer catalysts can also facilitate the migration of reactive intermediates in the organic phase, improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    N-(1-alkoxy-2-propynyl) Derivatives: Formed from alcoholysis reactions.

    Carbazole-quinones: Formed from oxidation reactions.

    Dihydrocarbazoles: Formed from reduction reactions.

Scientific Research Applications

9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. For example, the carbazole core can intercalate with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2,2-Dichlorocyclopropyl)-3-iodo-9H-carbazole is unique due to the presence of both the 2,2-dichlorocyclopropyl group and the iodine atom on the carbazole core. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

90279-57-5

Molecular Formula

C15H10Cl2IN

Molecular Weight

402.1 g/mol

IUPAC Name

9-(2,2-dichlorocyclopropyl)-3-iodocarbazole

InChI

InChI=1S/C15H10Cl2IN/c16-15(17)8-14(15)19-12-4-2-1-3-10(12)11-7-9(18)5-6-13(11)19/h1-7,14H,8H2

InChI Key

GHKVZIPSJBXZEU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)I)C4=CC=CC=C42

Origin of Product

United States

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